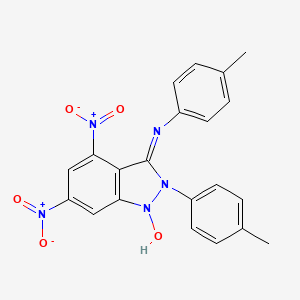
N,2-bis(4-methylphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of nitro groups into the aromatic ring.
Amination: Formation of the amino group through a substitution reaction.
Cyclization: Formation of the indazole ring system.
Quaternization: Introduction of the quaternary ammonium group.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazole
- 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium chloride
Uniqueness
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is unique due to its specific combination of functional groups and the presence of the quaternary ammonium group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C21H17N5O5 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
1-hydroxy-N,2-bis(4-methylphenyl)-4,6-dinitroindazol-3-imine |
InChI |
InChI=1S/C21H17N5O5/c1-13-3-7-15(8-4-13)22-21-20-18(11-17(25(28)29)12-19(20)26(30)31)24(27)23(21)16-9-5-14(2)6-10-16/h3-12,27H,1-2H3 |
Clave InChI |
MGIVNDTWNNZHFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=C(C=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)

![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)
![N-(4-{[1-(4-chlorophenyl)-2-methylpropan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B15010551.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![ethyl 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15010580.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)
![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
